
JDTic
Übersicht
Beschreibung
JDTic ist ein selektiver, lang wirkender Antagonist des Kappa-Opioid-Rezeptors. Es ist ein 4-Phenylpiperidin-Derivat, strukturell verwandt mit Analgetika wie Pethidin und Ketobemidon, und näher am Mu-Opioid-Rezeptor-Antagonisten Alvimopan . This compound wurde auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von Depression, Angstzuständen, stressinduziertem Kokainrückfall und Nikotinentzug untersucht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Entwicklung und Entdeckung von this compound als einem potenten und selektiven Kappa-Opioid-Rezeptor-Antagonisten verwendete das N-substituierte trans-3,4-Dimethyl-4-(3-Hydroxyphenyl)piperidin-Pharmakophor als Leitstruktur . Die Synthese umfasst mehrere Schritte, einschließlich der Bildung des Piperidinrings und der Einführung der Hydroxyphenylgruppe. Spezifische Reaktionsbedingungen und Reagenzien, die in der Synthese verwendet werden, sind:
Bildung des Piperidinrings: Dieser Schritt beinhaltet die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen.
Einführung der Hydroxyphenylgruppe: Dieser Schritt beinhaltet die Verwendung von Reagenzien wie Phenylboronsäure und Palladiumkatalysatoren, um die Hydroxyphenylgruppe in den Piperidinring einzuführen.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für this compound sind in der Literatur nicht umfassend dokumentiert. Die Synthese beinhaltet wahrscheinlich die Skalierung der Laborverfahren mit Optimierungen für Ausbeute, Reinheit und Wirtschaftlichkeit .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Einführung von Sauerstoffatomen in das Molekül.
Reduktion: Entfernung von Sauerstoffatomen oder Addition von Wasserstoffatomen.
Substitution: Austausch einer funktionellen Gruppe gegen eine andere.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion zu desoxygenierten Derivaten führen kann .
Wissenschaftliche Forschungsanwendungen
This compound wurde ausgiebig auf seine potenziellen therapeutischen Anwendungen in verschiedenen Bereichen untersucht:
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Signalwege und Rezeptorbindung.
Medizin: Erforscht auf sein Potenzial, Krankheiten wie Depression, Angstzustände und Sucht zu behandeln.
Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Pharmazeutika, die auf den Kappa-Opioid-Rezeptor abzielen.
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es selektiv an den Kappa-Opioid-Rezeptor bindet und dessen Aktivität blockiert. Diese antagonistische Wirkung verhindert, dass der Rezeptor mit seinen endogenen Liganden, wie Dynorphin, interagiert, wodurch verschiedene physiologische Prozesse moduliert werden . Die lang anhaltende Wirkung von this compound ist auf die veränderte Aktivität von c-Jun N-terminalen Kinasen zurückzuführen .
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
JDTic is notable for being the first potent KOR antagonist not derived from opiate compounds. Its pharmacological profile includes:
- Long-lasting Antagonism : this compound has demonstrated significant antagonist activity lasting up to 28 days in various studies. For instance, it effectively blocked the analgesic effects of KOR agonists in animal models for extended periods, showcasing its potential for long-term therapeutic applications .
- Selective Action : It selectively antagonizes KOR without affecting mu-opioid receptors (MOP), making it a valuable candidate for treating conditions where KOR modulation is beneficial without the side effects associated with MOP antagonism .
Addiction Treatment
This compound has shown promise in treating substance use disorders, particularly related to cocaine and nicotine:
- Cocaine Addiction : Animal studies indicated that this compound administration reduced cocaine-seeking behavior and stress-induced relapse, suggesting its potential as a treatment for cocaine addiction .
- Nicotine Withdrawal : Research indicates that this compound may alleviate withdrawal symptoms associated with nicotine dependence, making it a candidate for smoking cessation therapies .
Mental Health Disorders
The compound exhibits potential antidepressant and anxiolytic effects:
- Depression and Anxiety : Preclinical studies have shown that this compound can reduce symptoms of depression and anxiety in animal models. Its ability to modulate stress responses may provide a new avenue for treating mood disorders .
Alcohol Use Disorder
Studies have demonstrated that this compound can attenuate alcohol self-administration and cravings in animal models:
- Alcohol Relapse Prevention : this compound's role in reducing ethanol-seeking behavior highlights its potential application in preventing relapse in individuals recovering from alcohol use disorder .
Case Study 1: Structural Insights into Kappa Opioid Receptor
A significant study utilized this compound to uncover the 3D atomic structure of the kappa opioid receptor. Researchers mapped how this compound binds to the receptor, revealing critical insights into receptor recognition and evolution. This foundational work paves the way for designing safer opioid drugs aimed at treating addiction and mood disorders more effectively .
Case Study 2: Clinical Trials
A double-blind, placebo-controlled trial assessed the safety and tolerability of this compound in humans. Preliminary results indicated that this compound had favorable pharmacokinetics with minimal adverse effects, supporting its further development as a therapeutic agent for various conditions related to KOR activity .
Summary Table of Applications
Wirkmechanismus
Target of Action
JDTic is a selective, long-acting antagonist of the κ-opioid receptor (KOR) . The κ-opioid receptor is a type of opioid receptor that has a high affinity for the opioid peptide dynorphin . The κ-opioid receptor plays a crucial role in pain perception, consciousness, motor control, and mood .
Mode of Action
This compound interacts with the κ-opioid receptor, blocking its activity . This interaction prevents the receptor from responding to its natural ligands, thereby inhibiting the downstream effects of κ-opioid receptor activation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the κ-opioid receptor signaling pathway . By blocking the activity of the κ-opioid receptor, this compound inhibits the downstream effects of receptor activation, which include analgesia, sedation, and dysphoria .
Pharmacokinetics
This compound has a very long duration of action, with effects seen for up to several weeks after administration of a single dose . In terms of ADME properties, this compound is absorbed and distributed throughout the body, where it exerts its effects primarily on the κ-opioid receptor . It is slowly eliminated from the brain, which may contribute to its long-lasting effects .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of κ-opioid receptor activity . This inhibition can lead to a variety of effects, including potential antidepressant, anxiolytic, and anti-stress effects . This compound also shows robust activity in animal models of depression, anxiety, stress-induced cocaine relapse, and nicotine withdrawal .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs or substances in the body can affect the absorption, distribution, metabolism, and excretion of this compound . Additionally, the specific cellular environment can impact the binding of this compound to the κ-opioid receptor .
Biochemische Analyse
Biochemical Properties
JDTic has a significant role in biochemical reactions, particularly in its interactions with the kappa opioid receptor . The compound’s high affinity and subtype selectivity for the KOR are due to the specific molecular interactions within the ligand-binding pocket .
Cellular Effects
The effects of this compound on cells are primarily mediated through its interaction with the kappa opioid receptor. This interaction influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its binding interactions with the kappa opioid receptor . This binding leads to changes in gene expression and can result in enzyme inhibition or activation .
Metabolic Pathways
This compound is involved in specific metabolic pathways through its interaction with the kappa opioid receptor
Transport and Distribution
The transport and distribution of this compound within cells and tissues are closely linked to its interaction with the kappa opioid receptor
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The design and discovery of JDTic as a potent and selective kappa-opioid receptor antagonist used the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine pharmacophore as the lead structure . The synthesis involves multiple steps, including the formation of the piperidine ring and the introduction of the hydroxyphenyl group. Specific reaction conditions and reagents used in the synthesis include:
Formation of the Piperidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Hydroxyphenyl Group: This step involves the use of reagents such as phenylboronic acid and palladium catalysts to introduce the hydroxyphenyl group onto the piperidine ring.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthesis likely involves scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
JDTic undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives .
Vergleich Mit ähnlichen Verbindungen
JDTic ist einzigartig in seiner lang anhaltenden antagonistischen Wirkung auf den Kappa-Opioid-Rezeptor. Zu ähnlichen Verbindungen gehören:
Norbinaltorphimin: Ein weiterer Kappa-Opioid-Rezeptor-Antagonist mit einem anderen strukturellen Gerüst.
Alvimopan: Ein Mu-Opioid-Rezeptor-Antagonist, der strukturell mit this compound verwandt ist.
RTI-194: Ein methyliertes Analogon von this compound mit ähnlichen pharmakokinetischen Eigenschaften.
Die Einzigartigkeit von this compound liegt in seiner hohen Selektivität für den Kappa-Opioid-Rezeptor und seiner langen Wirkdauer, was es zu einem wertvollen Werkzeug für die Untersuchung des Kappa-Opioid-Systems und seiner potenziellen therapeutischen Anwendungen macht .
Biologische Aktivität
JDTic (N-[(1S,2S)-2-(4-methylphenyl)-1-azabicyclo[2.2.2]octan-3-yl]-N-methyl-2-(1H-imidazol-4-yl)acetamide) is a novel selective kappa-opioid receptor (KOR) antagonist that has garnered attention for its potential therapeutic applications in treating various conditions, including substance use disorders and mood disorders. This article explores the biological activity of this compound, focusing on its pharmacological properties, efficacy in animal models, and implications for human health.
Pharmacological Properties
This compound is characterized by its high selectivity for the KOR, with studies indicating that it can block KOR agonist-induced effects for extended periods. Notably, this compound has shown to maintain its antagonist activity for up to 28 days when administered subcutaneously (s.c.) and even longer in some cases when given orally (p.o.) . The compound has demonstrated significant effects in various assays:
- Antinociceptive Activity : In the mouse tail-flick test, this compound effectively blocked antinociceptive responses for up to two weeks post-administration .
- Alcohol-Seeking Behavior : In operant conditioning models with alcohol-preferring rats, this compound significantly reduced alcohol-seeking behavior and relapse rates when administered prior to testing .
Alcohol Self-Administration Studies
A series of experiments have been conducted to evaluate the effects of this compound on alcohol self-administration. In one study, adult alcohol-preferring rats trained to self-administer ethanol were subjected to a series of tests following administration of varying doses of this compound (0, 1, 3, or 10 mg/kg). The results indicated:
- Dose-Dependent Reduction : this compound administration led to a significant decrease in responses on the ethanol lever during the Pavlovian Spontaneous Recovery test, particularly notable at the 10 mg/kg dose .
- Long-Term Effects : Rats treated with this compound 25 days prior to testing exhibited reduced ethanol lever responding during relapse sessions, highlighting the long-lasting effects of the drug on alcohol-seeking behavior .
Table: Summary of Key Findings from Alcohol Self-Administration Studies
Study Reference | Dose (mg/kg) | Effect on Ethanol Lever Responding | Duration of Effect |
---|---|---|---|
Beardsley et al., 2010 | 0 | Baseline responding | - |
Beardsley et al., 2010 | 1 | Reduced responding | Short-term |
Beardsley et al., 2010 | 3 | Significant reduction | Medium-term |
Beardsley et al., 2010 | 10 | Marked reduction | Long-term |
Implications for Mood Disorders
This compound's pharmacological profile suggests potential utility in treating mood disorders such as depression and anxiety. Preclinical studies indicate that KOR antagonists may exhibit antidepressant and anxiolytic-like effects. For instance:
- Behavioral Studies : In models assessing anxiety-like behavior, this compound administration resulted in decreased anxiety-related responses, suggesting a role in modulating mood .
Safety and Side Effects
While this compound demonstrates promising therapeutic potential, safety assessments are crucial. In clinical trials, some subjects experienced transient asymptomatic events of nonsustained ventricular tachycardia following administration at certain doses . However, no significant adverse events were noted concerning clinical chemistry or hematological parameters.
Case Studies and Clinical Trials
A double-blind placebo-controlled trial evaluated the safety and efficacy of this compound in humans. The study revealed that while some subjects experienced mild side effects, overall tolerability was acceptable. Further research is necessary to fully understand the long-term implications of KOR antagonism in human populations.
Eigenschaften
IUPAC Name |
(3R)-7-hydroxy-N-[(2S)-1-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-3-methylbutan-2-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39N3O3/c1-18(2)26(30-27(34)25-13-20-8-9-24(33)12-21(20)15-29-25)17-31-11-10-28(4,19(3)16-31)22-6-5-7-23(32)14-22/h5-9,12,14,18-19,25-26,29,32-33H,10-11,13,15-17H2,1-4H3,(H,30,34)/t19-,25+,26+,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVXBBHTMQJRSX-VMGNSXQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(C(C)C)NC(=O)C3CC4=C(CN3)C=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)C[C@H](C(C)C)NC(=O)[C@H]3CC4=C(CN3)C=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433301 | |
Record name | JDTic | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
361444-66-8 | |
Record name | JDTic | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=361444-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | JDTIC | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0361444668 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JDTic | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | JDTIC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C6FZ6UXC8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.